1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation: The final step involves the amidation of the sulfonylated pyrazole with a piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-AMINE
- 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N,N-DIHEXYL-3-PIPERIDINECARBOXAMIDE
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific structural features, such as the presence of both sulfonyl and piperidinecarboxamide groups
Properties
Molecular Formula |
C18H28N6O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-(2-ethylpyrazol-3-yl)ethyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N6O3S/c1-5-24-16(8-9-19-24)13(2)21-18(25)15-7-6-10-23(12-15)28(26,27)17-11-20-22(4)14(17)3/h8-9,11,13,15H,5-7,10,12H2,1-4H3,(H,21,25) |
InChI Key |
NACUJQLDPVTNLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(C)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.